(+)-Cyclosativene

Sesquiterpene synthesis Acid-catalyzed rearrangement Chemical stability

Procure authentic (+)-Cyclosativene (CAS 22469-52-9) for reliable natural product research. This tetracyclic sesquiterpene has a defined stereoisomeric identity, distinct from sativene and cyclocopacamphene, ensuring accurate ¹³C NMR assignments in essential oil analysis and biosynthetic pathway elucidation. It is essential for studies on acid-catalyzed rearrangements and neuroprotective mechanisms. Strictly avoid generic substitutes due to documented differences in chemical behavior and spectroscopic signatures.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 22469-52-9
Cat. No. B3253571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Cyclosativene
CAS22469-52-9
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C3C1C4C2(C4C3)C)C
InChIInChI=1S/C15H24/c1-8(2)9-5-6-14(3)10-7-11-13(12(9)10)15(11,14)4/h8-13H,5-7H2,1-4H3/t9-,10+,11-,12+,13-,14-,15-/m0/s1
InChIKeyXBWACJDEQIZTPR-YIZGKYRPSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Cyclosativene (CAS 22469-52-9): Tetracyclic Sesquiterpene for Chemical Ecology and Synthetic Reference Applications


(+)-Cyclosativene is a tetracyclic sesquiterpene hydrocarbon (C₁₅H₂₄, MW 204.35) belonging to the sativene family of natural products [1]. It was originally isolated from the cortical oleoresin of Abies magnifica (Pinaceae) and has also been identified in Centaurea cineraria essential oils [1][2]. The compound possesses a distinct cage-like tetracyclic skeleton and exists as a specific stereoisomer within a broader family that includes sativene, isosativene, and cyclocopacamphene [3]. Its structural characterization and spectroscopic properties have been documented in both natural product isolation studies and total synthesis investigations [3][4].

(+)-Cyclosativene (CAS 22469-52-9): Why Sativene-Class Analogs Cannot Be Substituted Without Experimental Validation


Generic substitution of (+)-cyclosativene with structurally related sativene-class sesquiterpenes is inadvisable due to documented divergences in chemical behavior and spectroscopic identity. Under identical acid-catalyzed conditions, sativene undergoes isomerization to a three-component equilibrium mixture containing only 32% cyclosativene, demonstrating that these structurally similar compounds are not stable chemical equivalents [1]. Furthermore, cyclosativene and its epimer cyclocopacamphene exhibit distinct ¹³C NMR chemical shifts, enabling definitive analytical discrimination [2]. For research requiring authentic reference standards in natural product identification, biosynthetic pathway elucidation, or synthetic method validation, the precise stereoisomeric identity of (+)-cyclosativene is non-negotiable.

(+)-Cyclosativene (CAS 22469-52-9): Quantitative Differentiation Evidence from Comparative Studies


Acid-Catalyzed Isomerization Equilibrium: Quantitative Distribution of Cyclosativene Relative to Sativene and Isosativene

(+)-Cyclosativene constitutes exactly 32% of the equilibrium mixture when (±)-sativene is treated with Cu(OAc)₂ in refluxing acetic acid for 50 hours, as established by vapor-phase chromatography analysis [1]. This quantitative distribution positions cyclosativene as a distinct chemical entity relative to recovered sativene (7%) and isosativene (61%) under identical reaction conditions [1]. The equilibrium composition is invariant regardless of starting material (sativene or copacamphene), confirming that cyclosativene occupies a specific thermodynamic position within the C₁₅H₂₄ sesquiterpene isomer network [1].

Sesquiterpene synthesis Acid-catalyzed rearrangement Chemical stability Isomer equilibrium

Spectroscopic Differentiation: ¹³C NMR Chemical Shift Discrimination Between Cyclosativene and Its Epimer Cyclocopacamphene

Cyclosativene and cyclocopacamphene are epimeric sesquiterpenes that co-occur in natural essential oils and cannot be distinguished by mass spectrometry alone. Garcia et al. (2017) provided complete ¹³C NMR data for both compounds, demonstrating that cyclocopacamphene is an epimer of cyclosativene and that their ¹³C NMR spectra exhibit distinct chemical shift patterns enabling unambiguous identification [1]. The study employed GC (retention index), GC-MS, and ¹³C NMR in combination to differentiate these closely related compounds in Cinnamosma madagascariensis bark oil [1].

NMR spectroscopy Natural product identification Epimer differentiation Structural elucidation

Neuroprotective Activity: Cyclosativene Attenuates H₂O₂-Induced Oxidative Injury in Primary Rat Cerebral Cortex Cells

Cyclosativene (CSV) demonstrated protective effects against H₂O₂-induced oxidative injury in cultured rat primary cerebral cortex cells, representing the first detailed investigation of its neuroprotective capacity [1]. The study established that CSV, as a tetracyclic sesquiterpene natural product, possesses antioxidant properties relevant to mitigating oxidative injuries in neurodegenerative disorder research [1]. This activity profile distinguishes cyclosativene from other sativene-class compounds that lack documented neuroprotective data.

Neuroprotection Oxidative stress Antioxidant activity Natural product pharmacology

Cytotoxicity and Antiproliferative Activity: Cell Viability Reduction in Neuron and Neuroblastoma Cell Lines

Cyclosativene (CSV) treatment at 10–400 μg/mL for 24 hours significantly reduced cell viability in both healthy rat neurons and N2a neuroblastoma (N2a-NB) cells as measured by MTT assay [1]. The study also assessed total antioxidant capacity (TAC), total oxidative stress (TOS), and DNA damage via single cell gel alkaline electrophoresis [1]. While CSV demonstrated weak anticancer potential, the study concluded that it possesses measurable antiproliferative effects across both cell types without inducing significant genotoxic DNA damage relative to controls [1].

Cytotoxicity Anticancer research Cell viability assay Genotoxicity

(+)-Cyclosativene (CAS 22469-52-9): Validated Research Applications Based on Comparative Evidence


Authentic Reference Standard for GC-MS and NMR-Based Natural Product Identification

Based on the documented ¹³C NMR differentiation between cyclosativene and its epimer cyclocopacamphene [1], (+)-cyclosativene serves as an essential authentic reference standard for metabolomics and essential oil analysis laboratories. Its distinct spectroscopic signature enables unambiguous peak assignment in complex natural product mixtures where epimeric sesquiterpenes co-elute or share MS fragmentation patterns.

Reference Compound for Acid-Catalyzed Sesquiterpene Isomerization Studies

The quantitatively defined equilibrium composition (32% cyclosativene, 7% sativene, 61% isosativene) established by McMurry (1971) [2] makes (+)-cyclosativene a valuable reference material for researchers investigating carbocationic rearrangement pathways, biosynthetic proposals, or acid-catalyzed transformations of tetracyclic sesquiterpenes. The compound provides a benchmark for verifying synthetic routes and mechanistic hypotheses.

Tool Compound for Oxidative Stress and Neuroprotection Research

Given the documented protective effects of cyclosativene against H₂O₂-induced injury in primary rat cerebral cortex cells [3], the compound is positioned as a research tool for investigating natural product-based neuroprotection mechanisms. Its antioxidant capacity in mitigating oxidative injuries makes it suitable for studies in neurodegenerative disorder models, particularly where comparative evaluation against synthetic antioxidants is desired.

Reference Material for Sativene-Class Biosynthetic Pathway Elucidation

As documented in the isolation of sativene-related sesquiterpenoids from Bipolaris sorokiniana, cyclosativene represents one of several distinct carbon skeletons (sativene/isosativene/seco-sativene/cyclosativene ring systems) within this biosynthetic class [4]. Authentic (+)-cyclosativene is required as a chromatographic and spectroscopic reference for molecular networking-based discovery of novel fungal sesquiterpenoids.

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